molecular formula C8H12ClNS2 B8584430 3-(Methylsulfanyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride CAS No. 88516-61-4

3-(Methylsulfanyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride

Cat. No. B8584430
CAS RN: 88516-61-4
M. Wt: 221.8 g/mol
InChI Key: VSGDHUSOTRUPBU-UHFFFAOYSA-N
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Patent
US04642341

Procedure details

To a solution of 3-methylthiopyridine1 (2.00 g, 0.016 mol) in 10 mL of ether was added 15 mL of 1 N HCl and the mixture was well shaken. The aqueous phase was separated, washed with 10 mL of ether and then evaporated. The residual hydrochloride was then dried in vacuo (P2O5) to give a white solid. To this solid hydrochloride was added 3-methylthiopyridine (1.88 g, 0.015 mol) and ethylene sulfide (0.89 mL, 0.015 mol) and the resulting mixture was heated (oil bath) at 55°-65° C. under N2 for 15 h. This gave a slightly turbid oil which was taken up in 125 mL of H2O and washed with CH2Cl2. The aqueous solution was concentrated to about 25 mL and then a few drops of acetonitrile were added to make the mixture homogenous. The resulting aqueous solution was applied to a C18 reverse-phase column. Elution with H2O and subsequent evaporation of the relevant fractions afforded the product (2.66 g 80%) as a pale yellow, viscous oil. ir (film) νmax : 2410 (br, --SH) cm-1 ; 1Hnmr (d6 -DMSO+D2O) δ: 8.88-7.88 (m, 4H, aromatic), 4.70 (t, J=6.5 Hz, 2H, N--CH2), 3.08 (skewed t, J=6.5 Hz, 2H, S--CH2), 2.64 (s, 3H, S-Me).
[Compound]
Name
3-methylthiopyridine1
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][S:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1.[CH2:10]1[S:12][CH2:11]1>CCOCC.O>[Cl-:1].[CH3:2][S:3][C:4]1[CH:5]=[N+:6]([CH2:10][CH2:11][SH:12])[CH:7]=[CH:8][CH:9]=1 |f:5.6|

Inputs

Step One
Name
3-methylthiopyridine1
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.88 g
Type
reactant
Smiles
CSC=1C=NC=CC1
Name
Quantity
0.89 mL
Type
reactant
Smiles
C1CS1
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was well shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
washed with 10 mL of ether
CUSTOM
Type
CUSTOM
Details
evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The residual hydrochloride was then dried in vacuo (P2O5)
CUSTOM
Type
CUSTOM
Details
to give a white solid
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated (oil bath) at 55°-65° C. under N2 for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
This gave a slightly turbid oil which
WASH
Type
WASH
Details
washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous solution was concentrated to about 25 mL
ADDITION
Type
ADDITION
Details
a few drops of acetonitrile were added
WASH
Type
WASH
Details
Elution
CUSTOM
Type
CUSTOM
Details
with H2O and subsequent evaporation of the relevant fractions
CUSTOM
Type
CUSTOM
Details
afforded the product (2.66 g 80%) as a pale yellow, viscous oil

Outcomes

Product
Name
Type
Smiles
[Cl-].CSC=1C=[N+](C=CC1)CCS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.